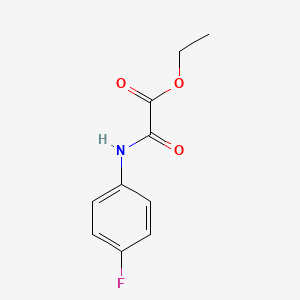

Ethyl 2-(4-fluoroanilino)-2-oxoacetate

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to Ethyl 2-(4-fluoroanilino)-2-oxoacetate often involves reactions such as Knoevenagel condensation and other condensation reactions, highlighting the versatility of these methods in obtaining fluorinated compounds. For instance, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized through Knoevenagel condensation of 4-fluorobenzaldehyde and ethyl acetoacetate, showcasing a methodology that could potentially be adapted for the synthesis of this compound (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound reveals intricate details about their conformation and crystalline nature. For example, the structure of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, highlighting the orthorhombic space group and providing insights into potential structural characteristics of this compound (Sapnakumari et al., 2014).

Chemical Reactions and Properties

The chemical reactivity of similar compounds involves a variety of reactions including cyclization, halogenation, and nucleophilic substitution, indicating a broad spectrum of chemical behaviors that this compound might exhibit. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate demonstrates complex reaction pathways that could be relevant to understanding the chemical reactions of this compound (Kiely, 1991).

Scientific Research Applications

Synthesis of Complex Molecules

The synthesis of complex molecules, such as 2-Fluoro-4-bromobiphenyl, represents a critical application of similar compounds in organic chemistry. This process involves cross-coupling reactions and highlights the importance of developing practical and efficient synthetic routes. Such methodologies can be crucial for the synthesis of pharmaceuticals and agrochemicals, where Ethyl 2-(4-fluoroanilino)-2-oxoacetate could serve as an intermediate or a reactant in creating structurally complex molecules with specific biological activities (Qiu, Gu, Zhang, & Xu, 2009).

Environmental Fate and Toxicity Studies

Understanding the environmental fate and toxicity of chemical compounds is essential for evaluating their safety and impact on the ecosystem. For example, studies on the biodegradation and aquatic effects of oxo-process chemicals, which include a variety of solvents and intermediates used in industrial processes, provide valuable data on how these substances behave in the environment. This information is critical for assessing the potential environmental risks associated with the use of this compound and related chemicals (Staples, 2001).

Analytical and Detection Methods

The development of analytical methods for detecting alcohol consumption through metabolites such as Ethyl glucuronide (EtG) and Ethyl sulfate (EtS) in various biological matrices showcases the importance of sensitive and specific detection techniques in forensic and clinical toxicology. These methodologies underscore the broader utility of chemical compounds in developing diagnostic tools and monitoring exposure to various substances, including this compound, if relevant (Alsayed et al., 2021).

Mechanism of Action

Target of Action

Ethyl 2-(4-fluoroanilino)-2-oxoacetate is a complex compound with potential biological activity. It’s worth noting that 4-fluoroaniline, a component of this compound, is a common building block in medicinal chemistry and related fields .

Mode of Action

Compounds containing 4-fluoroaniline are known to interact with various biological targets

Biochemical Pathways

4-fluoroaniline, a component of this compound, is used as a precursor to various potential and real applications . The exact pathways and their downstream effects would depend on the specific targets and mode of action of the compound.

Result of Action

Compounds containing 4-fluoroaniline have been evaluated for various applications, including the production of ligands for homogeneous catalysis .

properties

IUPAC Name |

ethyl 2-(4-fluoroanilino)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-5-3-7(11)4-6-8/h3-6H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUBZLXSQKQMFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379000 | |

| Record name | Ethyl (4-fluoroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

69065-91-4 | |

| Record name | Ethyl (4-fluoroanilino)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 69065-91-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-[(5E)-5-[(3,4-diethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B1224584.png)

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde oxime](/img/structure/B1224585.png)

![[4-(2-benzimidazolylidene)-3-imino-2-phenyl-1H-pyridazin-6-yl]-thiophen-2-ylmethanone](/img/structure/B1224588.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(2-furanylmethyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1224590.png)

![2-(4-chlorophenyl)-N-[[2-(4-morpholinyl)anilino]-sulfanylidenemethyl]acetamide](/img/structure/B1224591.png)

![N-isopropyl-2-{[3-(3-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B1224593.png)

![2-[[5-(1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B1224594.png)

![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2-methoxyphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1224595.png)

![3-Phenyl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B1224602.png)

![3-[4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-3-(2-oxo-1-benzopyran-3-yl)-1-pyrazolyl]propanoic acid](/img/structure/B1224604.png)

![N-[[5-(1,3-benzothiazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-1-naphthalenecarboxamide](/img/structure/B1224605.png)